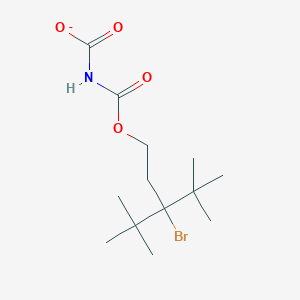
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a dimethylpentoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl and dimethylpentoxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an additive in materials science.
Mecanismo De Acción
The mechanism by which N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate exerts its effects involves interactions with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or modulation of biochemical processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- N-t-Butyl 4-bromo-3-methoxybenzamide
Uniqueness
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C13H23BrNO4- |
|---|---|
Peso molecular |
337.23 g/mol |
Nombre IUPAC |
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate |
InChI |
InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1 |
Clave InChI |
JRQIXIBWHURFMW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)

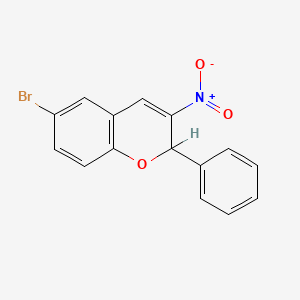

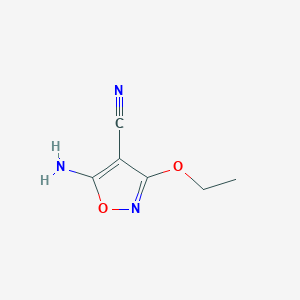
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
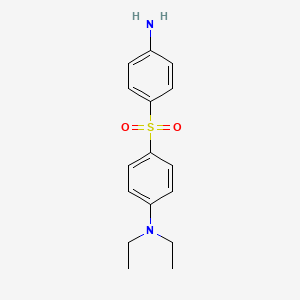

![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
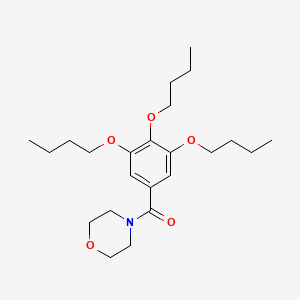
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
